molecular formula C13H18N4OS B2791479 N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 1436264-50-4

N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B2791479
CAS RN: 1436264-50-4
M. Wt: 278.37
InChI Key: JIMHNUCPYTXZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be used to study the molecular mechanisms of CK2 in various cellular processes, including cancer, neurodegenerative diseases, and viral infections.
4. Structural biology: N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be used to study the crystal structure of CK2 and its interaction with other proteins or ligands, which can provide insights into drug design and development.
5. Clinical trials: N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be further evaluated in clinical trials to determine its safety and efficacy in various diseases, and to optimize its dosage and administration.

Advantages and Limitations for Lab Experiments

N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be used in various assays to measure CK2 activity, including kinase assays, western blotting, and immunoprecipitation. N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can also be used in animal models to study its therapeutic effects in cancer, neurodegenerative diseases, and viral infections.
However, N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide also has some limitations for lab experiments, including its relatively high cost, its instability in aqueous solutions, and its potential off-target effects on other kinases or proteins. N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide should be stored at -20°C and protected from light and moisture to ensure its stability.

Future Directions

N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has shown promising results in preclinical and clinical studies for various diseases, but there are still many future directions to explore. Some of the future directions include:
1. Combination therapies: N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be combined with other drugs or therapies to enhance its efficacy and reduce drug resistance in cancer, neurodegenerative diseases, and viral infections.
2. Biomarker discovery: N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be used to identify new biomarkers or targets for diagnosis, prognosis, or therapy in various diseases.
3.

Synthesis Methods

N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be synthesized by reacting 2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetic acid with 1-cyano-1-cyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be purified by column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK2 is overexpressed and contributes to tumor growth, survival, and resistance to chemotherapy. N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to inhibit CK2 activity in cancer cells and induce cell death, both in vitro and in vivo. N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials are ongoing to evaluate the safety and efficacy of N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide in various types of cancer.
In neurodegenerative diseases such as Alzheimer's and Parkinson's, CK2 is involved in the phosphorylation of tau and alpha-synuclein, respectively, which leads to their aggregation and neurotoxicity. N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to reduce tau and alpha-synuclein phosphorylation and aggregation, and improve cognitive and motor function in animal models of these diseases. Clinical trials are ongoing to evaluate the safety and efficacy of N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide in Alzheimer's and Parkinson's patients.
In viral infections such as hepatitis C and human papillomavirus (HPV), CK2 is involved in the viral life cycle and replication. N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to inhibit CK2 activity in infected cells and reduce viral replication, both in vitro and in vivo. Clinical trials are ongoing to evaluate the safety and efficacy of N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide in hepatitis C and HPV patients.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-3-10-6-15-12(16-10)19-7-11(18)17-13(2,8-14)9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMHNUCPYTXZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)SCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-[(4-ethyl-1H-imidazol-2-YL)sulfanyl]acetamide

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